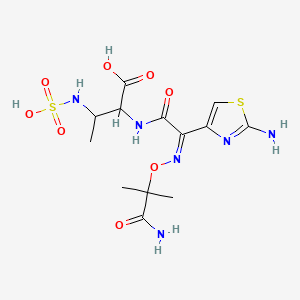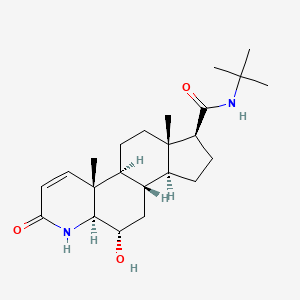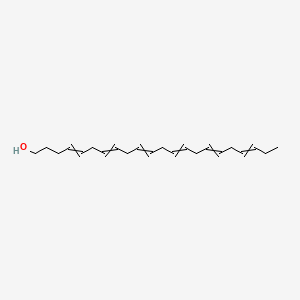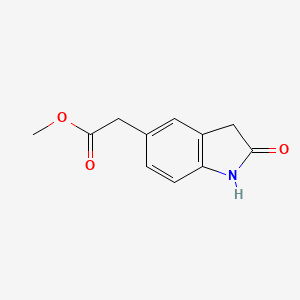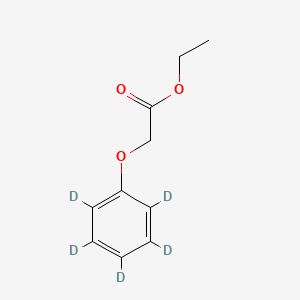
Phenoxy-d5-acetic Acid Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenoxy-d5-acetic Acid Ethyl Ester is a deuterated compound with the molecular formula C10H7D5O3 and a molecular weight of 185.23 . This compound is primarily used in research settings, particularly in the field of proteomics . It is an ester derivative of phenoxyacetic acid, where the hydrogen atoms are replaced with deuterium, making it useful for various analytical applications.
准备方法
Phenoxy-d5-acetic Acid Ethyl Ester can be synthesized through esterification reactions. One common method involves the reaction of phenoxy-d5-acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Phenoxy-d5-acetic Acid Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding phenoxy-d5-acetic acid and ethanol.
Oxidation: The ester can be oxidized to form phenoxy-d5-acetic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ester can yield phenoxy-d5-ethanol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with ammonia can yield phenoxy-d5-acetamide.
科学研究应用
Phenoxy-d5-acetic Acid Ethyl Ester is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Proteomics: It is used as an internal standard in mass spectrometry to quantify proteins and peptides.
Pharmaceutical Research: The compound is used to study drug metabolism and pharmacokinetics by tracking the deuterium-labeled metabolites.
Environmental Science: It helps in tracing the degradation pathways of phenoxyacetic acid derivatives in environmental samples.
Chemical Synthesis: It serves as a precursor for the synthesis of other deuterated compounds used in various research fields.
作用机制
The mechanism of action of Phenoxy-d5-acetic Acid Ethyl Ester involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms in the compound make it distinguishable from non-deuterated analogs, allowing researchers to track its distribution and transformation in biological and chemical processes . The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in proteomics or metabolic pathways in pharmacokinetics.
相似化合物的比较
Phenoxy-d5-acetic Acid Ethyl Ester can be compared with other similar compounds such as:
Phenoxyacetic Acid Ethyl Ester: The non-deuterated analog, which is less useful for tracing studies due to the lack of isotopic labeling.
Phenoxy-d5-acetic Acid: The acid form of the compound, which is more reactive and less stable than the ester form.
Phenoxy-d5-acetamide: A derivative formed through substitution reactions, used in different research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various scientific studies .
属性
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentadeuteriophenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/i3D,4D,5D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFVSUXQXCEHM-DKFMXDSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)OCC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




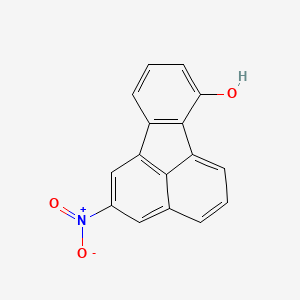
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)

![(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B564441.png)
